molecular formula C23H23N5O4 B11005009 2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide

2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide

Cat. No.: B11005009
M. Wt: 433.5 g/mol
InChI Key: YYTSFLYMBRINAV-UHFFFAOYSA-N
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Description

2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE is a complex organic compound that features both imidazole and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the imidazolidine ring through the reaction of an appropriate diamine with a carbonyl compound under acidic conditions. The imidazole ring can be introduced via cyclization reactions involving suitable precursors such as glyoxal and ammonia .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, thereby modulating their activity. The compound may also interfere with signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE apart is its unique combination of both imidazole and imidazolidine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields.

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[(1-methylimidazol-2-yl)-phenylmethyl]acetamide

InChI

InChI=1S/C23H23N5O4/c1-27-13-12-24-21(27)20(15-6-4-3-5-7-15)26-19(29)14-18-22(30)28(23(31)25-18)16-8-10-17(32-2)11-9-16/h3-13,18,20H,14H2,1-2H3,(H,25,31)(H,26,29)

InChI Key

YYTSFLYMBRINAV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)CC3C(=O)N(C(=O)N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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